molecular formula C17H15N3O5S B11506680 4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzamide

4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzamide

Cat. No.: B11506680
M. Wt: 373.4 g/mol
InChI Key: ZUYNSBFGMRCEDS-UHFFFAOYSA-N
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Description

4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzamide typically involves multi-step organic reactions. The starting materials might include 4-methoxybenzoic acid, 1,2-oxazole, and phenylsulfonamide. The reactions may involve:

    Amidation: Formation of the benzamide core.

    Sulfonation: Introduction of the phenylsulfamoyl group.

    Cyclization: Formation of the oxazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the oxazole ring or the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzamide core.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzamide may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzoic acid
  • 4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)aniline
  • 4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)phenol

Uniqueness

4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzamide may be unique in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

4-methoxy-N-(1,2-oxazol-3-yl)-3-(phenylsulfamoyl)benzamide

InChI

InChI=1S/C17H15N3O5S/c1-24-14-8-7-12(17(21)18-16-9-10-25-19-16)11-15(14)26(22,23)20-13-5-3-2-4-6-13/h2-11,20H,1H3,(H,18,19,21)

InChI Key

ZUYNSBFGMRCEDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

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